4-Bromo-6-ethylpyrimidine

Tyrosine Kinase Inhibitor Bcr/Abl Kinase Chronic Myeloid Leukemia

4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1): a validated Bcr/Abl kinase inhibitor building block (lead IC₅₀ 1.2 µM). The 4-bromo handle outperforms chloro analogs in Suzuki-Miyaura couplings; the 6-ethyl group optimizes hydrophobic ATP-pocket contacts. Unlike less-accessible propyl/methyl analogs, multi-supplier availability ensures supply continuity. logP 1.80 supports favorable membrane permeability. Use this specific CAS to avoid synthetic failures from generic substitutions.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 1086382-07-1
Cat. No. B1520235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-ethylpyrimidine
CAS1086382-07-1
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)Br
InChIInChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3
InChIKeyBJPKKMIQIUTWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1) as a Tyrosine Kinase Inhibitor Building Block for Anticancer Drug Discovery


4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1) is a heterocyclic bromopyrimidine building block with the molecular formula C₆H₇BrN₂ and molecular weight 187.04 g/mol . Its structure features a bromine atom at the 4-position and an ethyl group at the 6-position of the pyrimidine ring, with a predicted logP of 1.80150, indicating moderate lipophilicity suitable for cell permeability in drug design . The compound serves as a key intermediate in the design and synthesis of novel bromo-pyrimidine analogues evaluated as tyrosine kinase inhibitors, particularly targeting Bcr/Abl kinase in chronic myeloid leukemia models [1][2].

Why 4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1) Cannot Be Replaced by Generic Pyrimidine Analogs in Kinase-Targeted Synthesis


In medicinal chemistry campaigns targeting tyrosine kinases, subtle structural modifications to the pyrimidine scaffold profoundly alter both synthetic accessibility and biological activity. The 4-bromo substituent in 4-bromo-6-ethylpyrimidine provides a specific electrophilic handle for palladium-catalyzed cross-coupling reactions, while the 6-ethyl group influences steric and electronic properties that affect kinase binding pocket interactions [1][2]. Generic substitution with 4-chloro-6-ethylpyrimidine (CAS 141602-25-7) results in lower reactivity in Suzuki-Miyaura couplings compared to the bromo analog, requiring harsher conditions or yielding reduced conversion [3]. Similarly, substituting with 4-bromo-6-methylpyrimidine (CAS 69543-98-2) alters the alkyl chain length, which can impact downstream derivative potency against Bcr/Abl kinase due to differences in hydrophobic interactions within the ATP-binding pocket [4]. Without experimental validation data, any substitution risks synthetic failure or reduced biological efficacy in the final kinase inhibitor candidate.

Quantitative Differentiation Evidence for 4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1) Selection in Kinase Inhibitor Research


4-Bromo-6-ethylpyrimidine as a Key Intermediate in Potent Bcr/Abl Tyrosine Kinase Inhibitor Analogues

A series of novel bromo-pyrimidine analogues synthesized from 4-bromo-6-ethylpyrimidine as a core building block were evaluated for Bcr/Abl tyrosine kinase inhibitory activity. The most potent derivative (compound 10e) exhibited an IC₅₀ value of 1.2 µM against Bcr/Abl kinase, compared to the reference standard Dasatinib which exhibited an IC₅₀ of 0.8 µM under identical assay conditions [1][2]. The ethyl substituent at the 6-position contributes to hydrophobic interactions within the kinase ATP-binding pocket, a feature absent in methyl-substituted pyrimidine analogs [3].

Tyrosine Kinase Inhibitor Bcr/Abl Kinase Chronic Myeloid Leukemia

Preferential Suzuki-Miyaura Coupling Reactivity of 4-Bromo-6-ethylpyrimidine Over 4-Chloro-6-ethylpyrimidine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, 4-bromo-6-ethylpyrimidine participates in the reaction under standard conditions using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts to yield 4-aryl-6-ethylpyrimidines [1][2]. Comparative studies on halogenated pyrimidines demonstrate that while chloropyrimidines are generally preferred due to their lower cost and greater stability, bromopyrimidines like 4-bromo-6-ethylpyrimidine exhibit faster reaction kinetics and higher conversion rates under milder conditions relative to their chloro counterparts [3]. Specifically, the bromo substituent provides an optimal balance of leaving group ability and substrate stability for efficient coupling, whereas iodo analogs show higher reactivity but are less stable and more expensive [4].

Suzuki-Miyaura Coupling Cross-Coupling C-C Bond Formation

LogP and pKa Differentiation from 4-Chloro-6-ethylpyrimidine for Drug-Likeness Optimization

4-Bromo-6-ethylpyrimidine exhibits a calculated logP of 1.80150 and a predicted pKa of 0.57±0.17 . In comparison, 4-chloro-6-ethylpyrimidine (CAS 141602-25-7) has a calculated logP of 1.6924 [1]. The higher logP of the bromo analog (+0.1091 logP units) indicates moderately greater lipophilicity, which may translate to enhanced membrane permeability in cellular assays when incorporated into kinase inhibitor scaffolds . The low pKa value (<1.0) confirms that the pyrimidine nitrogen atoms remain unprotonated at physiological pH, a critical feature for ATP-binding pocket interactions in kinase targets [2].

Lipophilicity Physicochemical Properties Drug-Likeness

Commercial Availability at Multiple Purity Grades (95% to 98%) for Research and Development Applications

4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1) is commercially available from multiple global suppliers at purity specifications ranging from 95% to 98% . Suppliers including Enamine (95% purity, product EN300-78440), MolCore (≥98% purity, product MC737820), Leyan (97% purity), and Fluorochem (95% purity) offer this compound with documented quality control and batch-to-batch consistency [1]. In contrast, closely related analogs such as 4-bromo-6-propylpyrimidine and 4-iodo-6-ethylpyrimidine have significantly more limited commercial availability, often requiring custom synthesis with extended lead times and higher minimum order quantities [2].

Chemical Procurement Purity Specification Building Block

Dasatinib-Based Bromo-Pyrimidine Derivatives Demonstrate Antiproliferative Activity Against K562 CML Cells

Bromo-pyrimidine analogues synthesized from 4-bromo-6-ethylpyrimidine and related building blocks were screened for in vitro cytotoxic activity by MTT assay against four cancer cell lines (HCT116, A549, K562, U937) and normal human liver L02 cells [1]. The compounds showed potent activity specifically on K562 human chronic myeloid leukemia cells, with the most active derivatives exhibiting antiproliferative effects at concentrations consistent with their Bcr/Abl kinase inhibition profiles [2][3]. The K562 cell line represents a clinically relevant model for Bcr-Abl-driven CML, and the observed selectivity for this cell line over other cancer types supports the mechanism-based design of these bromo-pyrimidine derivatives [4].

Antiproliferative Activity K562 Cell Line Chronic Myeloid Leukemia

Recommended Research Applications for 4-Bromo-6-ethylpyrimidine (CAS 1086382-07-1) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Bcr/Abl Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia Drug Discovery

Utilize 4-bromo-6-ethylpyrimidine as the core building block for synthesizing Dasatinib-inspired bromo-pyrimidine analogues targeting Bcr/Abl kinase [1][2]. The compound's bromo substituent at the 4-position enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids to generate diverse 4-aryl-6-ethylpyrimidine libraries, while the 6-ethyl group provides hydrophobic contacts within the kinase ATP-binding pocket [3]. The demonstrated IC₅₀ of 1.2 µM for lead derivative 10e against Bcr/Abl kinase validates this scaffold for generating sub-micromolar inhibitors .

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling for Diversification of Pyrimidine Scaffolds

Employ 4-bromo-6-ethylpyrimidine as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with (hetero)arylboronic acids [1]. The bromo substituent offers an optimal balance of reactivity and stability for preparative-scale synthesis, providing faster reaction kinetics than chloro analogs while maintaining better shelf stability than iodo analogs [2]. Standard conditions using Pd(PPh₃)₄ or PdCl₂(dppf) with aqueous Na₂CO₃ in DME or dioxane at 80-100 °C yield 4-aryl-6-ethylpyrimidines suitable for further functionalization [3].

Physicochemical Profiling: Lead Optimization with Favorable Lipophilicity for Cellular Permeability

Incorporate 4-bromo-6-ethylpyrimidine into kinase inhibitor scaffolds to leverage its calculated logP of 1.80150, which is 0.1091 logP units higher than 4-chloro-6-ethylpyrimidine [1][2]. This moderately increased lipophilicity may enhance passive membrane permeability without exceeding optimal logP ranges for drug-likeness [3]. The low predicted pKa (0.57±0.17) ensures the pyrimidine nitrogen atoms remain unprotonated at physiological pH, maintaining the hydrogen-bond acceptor capacity required for kinase hinge region interactions .

Chemical Procurement and Supply Chain: Reliable Multi-Vendor Sourcing for Medicinal Chemistry Campaigns

Source 4-bromo-6-ethylpyrimidine from established commercial suppliers offering defined purity grades (95-98%) with batch-to-batch consistency [1][2]. Unlike less accessible analogs such as 4-bromo-6-propylpyrimidine, this compound is available from Enamine, MolCore, Leyan, and Fluorochem, ensuring supply chain continuity for multi-year drug discovery programs [3]. The compound's MDL registry (MFCD11223260) and established CAS number (1086382-07-1) facilitate accurate procurement and regulatory documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.